1,3,5-trimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-12-18(13(2)22(3)20-12)28(25,26)21-15-7-6-14-8-9-23(16(14)11-15)19(24)17-5-4-10-27-17/h4-7,10-11,21H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZVVKQWKGOUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,5-Trimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H20N4O3S2
- Molecular Weight : 416.5 g/mol
- CAS Number : 1428359-77-6
Biological Activities
The biological activities of this compound are primarily attributed to its structural components, which allow for interactions with various biological targets. The following sections summarize key findings from recent studies.
Antiproliferative Activity
Recent research has demonstrated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have shown that this compound does not display cytotoxic effects on U937 cells, indicating a selective action against cancer cells without harming normal cells. The half-maximal inhibitory concentration (IC50) values for related compounds in the pyrazole series suggest promising anticancer potential .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Protein Glycation : This property is particularly relevant in the context of diabetes and aging.
- Antibacterial and Antifungal Activity : The sulfonamide moiety contributes to its effectiveness against a range of microbial pathogens.
- Antioxidant Properties : The presence of thiophene and indole rings enhances its ability to scavenge free radicals.
Case Studies and Research Findings
A variety of studies have explored the biological activity of pyrazole derivatives, including this specific compound:
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other known pyrazole derivatives. The table below summarizes some key comparative aspects:
| Compound | IC50 (μM) | Target Activity |
|---|---|---|
| Compound A | 10 | Anticancer |
| Compound B | 25 | Antibacterial |
| This compound | >50 (non-cytotoxic) | Antiproliferative |
Scientific Research Applications
The compound 1,3,5-trimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide is a sulfonamide derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, focusing on its biological activities, synthesis methods, and case studies that highlight its efficacy.
Physical Properties
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.39 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Anticancer Activity
Recent studies have investigated the anticancer properties of sulfonamide derivatives, including the compound . Research indicates that certain sulfonamides exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated the compound's effectiveness against human liver cancer cell lines (HepG2). The results showed a notable inhibition of cell proliferation, suggesting its potential as an anticancer agent. The selectivity index was higher than that of conventional chemotherapeutics like methotrexate, indicating a promising therapeutic profile for further development .
Antimicrobial Properties
Sulfonamides are known for their antimicrobial activities. The compound's structure allows it to interact with bacterial enzymes, leading to inhibition of bacterial growth.
Case Study: Antifungal Evaluation
In vitro studies have demonstrated the compound's antifungal activity against strains such as Candida albicans. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antifungal agents, indicating superior efficacy .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies provide insights into the mechanism of action at the molecular level.
Findings from Docking Studies
The docking results suggest that the compound binds effectively to target proteins involved in cancer progression and microbial resistance. This information is critical for understanding how structural modifications could enhance activity .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Key Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Anticancer | |
| Compound B | Structure B | Antifungal | |
| Compound C | Structure C | Antimicrobial |
This table summarizes related compounds that share structural features with This compound , highlighting their respective activities and references for further investigation.
Comparison with Similar Compounds
Analysis :
- The target compound’s sulfonamide group replaces the ester or oxo groups in analogs, likely improving solubility and enzyme-targeting specificity .
Sulfonamide-Containing Heterocycles
Sulfonamide derivatives are explored for their enzyme-inhibitory properties. For example:
- 2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-{1-[4-(trifluoromethyl)benzyl]tetrahydropyrimidin-2(1H)-ylidene}-4-chloro-5-methylbenzenesulfonamides (158–162) : These compounds feature triazine and tetrahydropyrimidine moieties.
Key Distinction : The target compound’s pyrazole-indolin-thiophene architecture may offer broader target versatility (e.g., 5-HT receptors, COX enzymes) compared to triazine-based sulfonamides .
Thiophene-Containing Pharmaceuticals
Thiophene derivatives are prized for their metabolic stability and aromatic interactions. For instance:
- 2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde : A thienopyrimidine with morpholine and indazole groups, developed via Suzuki coupling. While structurally distinct, its thiophene core and indazole substituent suggest similarities in kinase inhibition (e.g., PI3K/Akt pathway).
Comparison :
- The target compound’s thiophene-2-carbonyl group may enhance binding to ATP pockets in kinases or neurotransmitter receptors, akin to thienopyrimidines . However, its indolin-sulfonamide linkage provides a unique pharmacophore absent in most thiophene derivatives.
Optimization Challenges :
- Balancing lipophilicity (from thiophene/indolin) with solubility (sulfonamide) is critical for bioavailability.
- Methyl groups on the pyrazole may reduce metabolic oxidation but could sterically hinder target binding.
Preparation Methods
Synthetic Pathways for Key Intermediates
Synthesis of 1,3,5-Trimethyl-1H-Pyrazole-4-Sulfonyl Chloride
The pyrazole sulfonyl chloride intermediate serves as the electrophilic component in the final sulfonamide coupling. The synthesis follows a two-step process:
Methylation of 3,5-Dimethyl-1H-Pyrazole
3,5-Dimethyl-1H-pyrazole undergoes exhaustive methylation using methyl iodide (MeI) in the presence of a strong base. Potassium tert-butoxide in tetrahydrofuran (THF) at 25–30°C achieves 78% yield of 1,3,5-trimethyl-1H-pyrazole, significantly outperforming sodium hydride (NaH) or carbonate bases.
Reaction Conditions
| Parameter | Value |
|---|---|
| Base | Potassium tert-butoxide |
| Solvent | THF |
| Temperature | 25–30°C |
| Yield | 78% |
Sulfonylation with Chlorosulfonic Acid
The methylated pyrazole is treated with chlorosulfonic acid (ClSO₃H) in chloroform at 60°C for 10 hours, followed by thionyl chloride (SOCl₂) to generate the sulfonyl chloride. This step proceeds via electrophilic aromatic substitution, with the sulfonyl chloride group introduced at the 4-position of the pyrazole ring.
Critical Parameters
Preparation of 1-(Thiophene-2-Carbonyl)Indolin-6-Amine
The indole-bearing amine is synthesized through acylation of indolin-6-amine with thiophene-2-carbonyl chloride.
Acylation Protocol
Indolin-6-amine reacts with thiophene-2-carbonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at ambient temperature (25–30°C) for 12–16 hours, achieving near-quantitative conversion.
Key Observations
Sulfonamide Coupling: Final Step Optimization
The coupling of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with 1-(thiophene-2-carbonyl)indolin-6-amine is conducted under Schotten-Baumann conditions.
Reaction Mechanism and Conditions
The amine nucleophile attacks the sulfonyl chloride electrophile, displacing chloride and forming the sulfonamide bond.
Standard Protocol
| Component | Quantity/Parameter |
|---|---|
| Sulfonyl Chloride | 1.0 equivalent |
| Amine | 1.05 equivalents |
| Base | DIPEA (3.0 equivalents) |
| Solvent | DCM or THF |
| Temperature | 25–40°C |
| Duration | 16–24 hours |
Yield Enhancement Strategies
- Solvent Optimization : THF increases reaction homogeneity compared to DCM, particularly for less polar amines.
- Temperature Control : Elevated temperatures (40°C) reduce reaction time but risk sulfonyl chloride hydrolysis.
- Purification Methods : Preparative HPLC with trifluoroacetic acid (TFA) modifier achieves >95% purity.
Industrial-Scale Adaptations
Continuous Flow Sulfonylation
Recent advancements employ continuous flow reactors for the sulfonylation step, improving heat dissipation and reducing side product formation. Key benefits include:
Analytical Characterization
Structural Confirmation
Challenges and Mitigation Strategies
Hygroscopic Reagents
Applications and Derivative Synthesis
While beyond the scope of preparation methods, the compound’s structural features suggest potential in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
